molecular formula C6H12O2 B8782109 Hex-3-ene-2,5-diol

Hex-3-ene-2,5-diol

Cat. No.: B8782109
M. Wt: 116.16 g/mol
InChI Key: AQSWYJHDAKIVIM-UHFFFAOYSA-N
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Description

Hex-3-ene-2,5-diol (IUPAC name: (3E)-3-hexene-2,5-diol) is a linear aliphatic diol containing a conjugated double bond and two hydroxyl groups at positions 2 and 4. Key properties include:

  • Molecular formula: C₆H₁₂O₂
  • Molecular weight: 116.16 g/mol
  • Stereochemistry: Trans (E) configuration at the C3 double bond .
  • CAS Registry Number: 7319-23-5
  • Structural features: A six-carbon chain with hydroxyl groups at positions 2 and 5 and a double bond between C3 and C2. The compound exists in equilibrium with its tautomer, 3-hexyne-2,5-diol, under certain conditions .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

hex-3-ene-2,5-diol

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3

InChI Key

AQSWYJHDAKIVIM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Structural Features Molecular Weight (g/mol) CAS Number References
Hex-3-ene-2,5-diol C₆H₁₂O₂ Two hydroxyls, one alkene Linear chain with trans double bond 116.16 7319-23-5
3-Hexyne-2,5-diol C₆H₁₀O₂ Two hydroxyls, one alkyne Linear chain with triple bond 114.14 Not provided
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol C₁₅H₁₄O₃ Two hydroxyls, one methoxy, fused bicyclic system Partially saturated phenanthrene backbone 242.27 Not provided
1,4-Dithiane-2,5-diol C₄H₈O₂S₂ Two hydroxyls, two sulfurs Six-membered ring with two sulfur atoms 152.23 Not provided
2-Ethyl-1,3-hexanediol C₈H₁₈O₂ Two hydroxyls, branched chain Branched alkyl chain with ethyl substituent 146.22 94-96-2
Key Observations:
  • This compound vs. 3-Hexyne-2,5-diol : The alkyne analog lacks a double bond but introduces a triple bond, increasing electron deficiency and reactivity (e.g., susceptibility to hydrogenation or cycloadditions) .
  • Aromatic vs. This structural difference correlates with its pharmacological activity, such as binding to EGFR (-9.1 kcal/mol affinity) and SRC (-10.1 kcal/mol) .
  • Sulfur-Containing Diols : 1,4-Dithiane-2,5-diol’s sulfur atoms increase polarity and chelation capacity compared to this compound, making it suitable for metal coordination chemistry .
  • Branched vs. Linear Diols : 2-Ethyl-1,3-hexanediol’s branching reduces symmetry and crystallinity, lowering melting points relative to linear diols like this compound .
Key Findings:
  • Pharmacological Potential: The phenanthrene-derived diol exhibits stronger binding to cancer-related targets (e.g., EGFR, SRC) than this compound, which lacks aromaticity for such interactions .
  • Industrial Utility : this compound’s linear structure and hydroxyl groups make it a candidate for biodegradable polymers, whereas 2-Ethyl-1,3-hexanediol’s branching enhances compatibility with hydrophobic matrices .

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